5h-Pyrrolo[3,2-d]pyrimidine-4-carbonitrile
Description
Contextual Significance of Fused Pyrrolopyrimidine Systems in Medicinal Chemistry
Fused pyrimidine (B1678525) systems, particularly those integrated with a pyrrole (B145914) ring, represent a cornerstone in the design of biologically active molecules. nih.gov These scaffolds are found in a variety of natural products that exhibit significant biological activities, including antibiotics like Toyocamycin and Tubercidin. nih.govbeilstein-journals.org The fusion of a pyrrole ring to a pyrimidine core creates a planar, aromatic system that is a bioisostere of adenine (B156593), a critical component of nucleic acids and cellular signaling molecules like ATP. This structural analogy allows pyrrolopyrimidines to function as competitive inhibitors for enzymes that process purine (B94841) substrates, a strategy widely exploited in drug development. nih.gov
The therapeutic landscape of fused pyrrolopyrimidines is remarkably broad, encompassing treatments for cancer, viral infections, and inflammatory conditions. nih.govbenthamdirect.com Their utility stems from the ability to decorate the core scaffold with various substituents, which fine-tunes their biological specificity and pharmacokinetic properties. For instance, different substitution patterns on the pyrrolopyrimidine ring system have led to the development of potent inhibitors for protein kinases, polymerases, and other crucial cellular enzymes. mdpi.com This chemical tractability allows medicinal chemists to systematically explore structure-activity relationships (SAR) to optimize potency and selectivity for a desired biological target.
Overview of the 5H-Pyrrolo[3,2-d]pyrimidine Core as a Privileged Structure in Drug Discovery
The term "privileged structure" refers to a molecular scaffold that is capable of binding to multiple, often unrelated, biological targets through modification of its substitution pattern. The 5H-pyrrolo[3,2-d]pyrimidine core is a quintessential example of such a scaffold. nih.gov Its status as a 9-deazapurine analog is central to its privileged nature, providing a rigid and predictable geometry for presentation of functional groups into the active sites of purine-binding proteins. nih.gov
One of the key advantages of the 5H-pyrrolo[3,2-d]pyrimidine system is the opportunity for regioisomeric variation. Compared to its more commonly studied pyrrolo[2,3-d]pyrimidine counterpart, the [3,2-d] fusion can alter the electronic properties and the spatial arrangement of substituents. This can lead to significant differences in biological activity; for example, in one study on antitubulin agents, pyrrolo[3,2-d]pyrimidine analogs were found to be more potent than their pyrrolo[2,3-d]pyrimidine regioisomers. nih.gov The nitrogen atom of the pyrrole ring (N5) in the 5H-pyrrolo[3,2-d]pyrimidine scaffold also provides a critical site for interaction, acting as a hydrogen bond donor, which is a feature exploited in the design of many enzyme inhibitors. nih.gov
The versatility of this core is highlighted by the diverse range of inhibitors developed from it, as shown in the table below.
| Derivative Class | Therapeutic Target | Biological Activity |
| Halogenated Pyrrolo[3,2-d]pyrimidines | Cancer Cells (e.g., TNBC) | Antiproliferative, Cell Cycle Arrest |
| Substituted Pyrrolo[3,2-d]pyrimidines | Tubulin | Antimitotic, Microtubule Depolymerization |
| Pyrrolo[3,2-d]pyrimidine-based compounds | HER2/EGFR Kinases | Dual Kinase Inhibition, Antitumor |
| Pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones | Not specified | Fluorescent Properties, Synthetic Precursors |
This table summarizes the diverse biological activities and targets associated with the 5H-pyrrolo[3,2-d]pyrimidine scaffold, underscoring its role as a privileged structure in medicinal chemistry.
Historical Development and Therapeutic Relevance of Pyrrolo[3,2-d]pyrimidine Derivatives
The therapeutic journey of pyrrolopyrimidines began with the discovery of naturally occurring nucleoside antibiotics such as Tubercidin, Toyocamycin, and Sangivamycin, which were isolated from Streptomyces species. nih.gov These compounds demonstrated potent antitumor and antiviral properties, establishing the pyrrolopyrimidine scaffold as a pharmacologically important heterocycle. This initial promise spurred extensive synthetic efforts to create non-natural analogs with improved efficacy and safety profiles.
In modern drug discovery, synthetic pyrrolo[3,2-d]pyrimidine derivatives have been developed as highly selective inhibitors of key enzymes implicated in human diseases. A notable area of success has been in oncology, where these compounds have been engineered to target protein kinases that drive tumor growth. For example, derivatives have been designed as potent dual inhibitors of Human Epidermal Growth Factor Receptor 2 (HER2) and Epidermal Growth Factor Receptor (EGFR), two kinases overexpressed in various cancers. beilstein-journals.org Other research has produced water-soluble pyrrolo[3,2-d]pyrimidines that act as microtubule depolymerizing agents by binding to the colchicine (B1669291) site on tubulin, exhibiting nanomolar potency against tumor cell lines. nih.gov Furthermore, halogenated versions, such as 2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine, have shown significant antiproliferative activity, highlighting the importance of specific substitution patterns in enhancing potency. nih.gov
| Compound/Derivative Series | Therapeutic Target/Mechanism | Investigated For | Reference |
| TAK-285 | HER2/EGFR Kinase Inhibitor | Cancer | nih.gov |
| Substituted Pyrrolo[3,2-d]pyrimidines | Colchicine Site of Tubulin | Cancer | nih.gov |
| 2,4-Dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine | Antiproliferative | Cancer | nih.gov |
| Pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones | Domino C–N coupling/hydroamination | Synthetic Methodology | nih.govbeilstein-journals.org |
This interactive table presents examples of therapeutically relevant pyrrolo[3,2-d]pyrimidine derivatives and their associated biological targets or applications.
Research Scope and Emerging Directions for 5H-Pyrrolo[3,2-d]pyrimidine-4-carbonitrile and its Analogs
While the broader 5H-pyrrolo[3,2-d]pyrimidine scaffold is well-established, specific derivatives like This compound represent a frontier for new research. This particular compound is not extensively documented in current literature, suggesting its potential is largely untapped. Its primary value may lie in its role as a versatile synthetic intermediate for creating novel libraries of 4-substituted analogs.
The carbonitrile (cyano) group at the 4-position is of significant strategic importance in medicinal chemistry. It is a key functional group that can serve multiple purposes:
A Bioisostere: The nitrile can act as a bioisosteric replacement for a carbonyl group or a halogen, influencing electronic properties and metabolic stability.
A Hydrogen Bond Acceptor: The nitrogen atom of the nitrile is a potent hydrogen bond acceptor, which can facilitate strong binding interactions with enzyme active sites.
A Synthetic Handle: The carbonitrile group can be readily converted into other important functional groups, such as amides, carboxylic acids, or tetrazoles. This chemical reactivity allows for late-stage diversification of drug candidates to optimize their biological activity and properties.
The synthesis of this compound would likely proceed from a readily available precursor, 4-chloro-5H-pyrrolo[3,2-d]pyrimidine. nih.gov The chloro substituent at the 4-position is susceptible to nucleophilic aromatic substitution, allowing for its displacement by a cyanide salt to yield the target carbonitrile.
Emerging research directions for this compound and its analogs would involve leveraging the 4-carbonitrile as a starting point for novel drug design. By converting the nitrile to other functional groups, researchers can explore new structure-activity relationships at a position known to be critical for the activity of many pyrrolopyrimidine inhibitors. This approach could lead to the discovery of new agents targeting kinases, polymerases, or other enzymes relevant to cancer, inflammation, and infectious diseases.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H4N4 |
|---|---|
Molecular Weight |
144.13 g/mol |
IUPAC Name |
5H-pyrrolo[3,2-d]pyrimidine-4-carbonitrile |
InChI |
InChI=1S/C7H4N4/c8-3-6-7-5(1-2-9-7)10-4-11-6/h1-2,4,9H |
InChI Key |
VTIXNHGMCUFVHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C1N=CN=C2C#N |
Origin of Product |
United States |
Molecular Mechanisms of Action and Biological Target Interactions of 5h Pyrrolo 3,2 D Pyrimidine Analogs
Kinase Enzyme Inhibition Profiles
Pyrrolo[3,2-d]pyrimidine derivatives have been extensively investigated as inhibitors of several protein kinases that are crucial in cell signaling pathways and are often dysregulated in diseases such as cancer.
Epidermal Growth Factor Receptor (EGFR) Inhibition (Wild-Type and Mutant Forms)
Analogs of 5H-pyrrolo[3,2-d]pyrimidine have been developed as potent inhibitors of the epidermal growth factor receptor (EGFR), a key player in cellular growth and proliferation. nih.gov These compounds have shown efficacy against both wild-type EGFR and its clinically relevant mutant forms, which are often associated with acquired resistance to cancer therapies. nih.gov
Notably, certain pyrrolo[3,2-d]pyrimidine derivatives have been designed to target the T790M "gatekeeper" mutation, which confers resistance to first-generation EGFR inhibitors. nih.gov Structural studies have revealed that these compounds bind to the ATP-binding cleft of the EGFR kinase domain, often stabilizing the inactive conformation of the enzyme. nih.gov The pyrrolo[3,2-d]pyrimidine core acts as a scaffold, with various substituents engineered to interact with specific pockets within the active site. For instance, some derivatives bear bicyclic fused rings designed to fit into the back pocket of the EGFR protein. nih.gov
One preclinical candidate, 51m , demonstrated potent inhibitory activity against both EGFR and HER2, with IC₅₀ values of 2.5 nM and 0.98 nM, respectively. nih.gov Another compound, 2cb , a tosylate salt, also showed significant dual inhibitory activity against EGFR and HER2, both with an IC₅₀ of 11 nM. nih.gov
| Compound | Target | IC₅₀ (nM) |
| 51m | EGFR | 2.5 |
| 2cb | EGFR | 11 |
| 51m | HER2 | 0.98 |
| 2cb | HER2 | 11 |
This table displays the half-maximal inhibitory concentration (IC₅₀) values of select 5H-pyrrolo[3,2-d]pyrimidine analogs against Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).
Furthermore, research has focused on developing reversible inhibitors that can overcome resistance mutations like T790M/L858R. nih.gov Crystal structures of these inhibitors bound to mutant EGFR have provided valuable insights into the conformational changes that accommodate the inhibitor, guiding the design of more effective and specific molecules. nih.gov The development of these inhibitors aims to provide therapeutic options for non-small cell lung cancer (NSCLC) patients who have developed resistance to existing treatments. nih.govgoogle.com
Cyclin-Dependent Kinase 2 (CDK2) Inhibition
The pyrrolo[2,3-d]pyrimidine scaffold, a related isomer of the 5H-pyrrolo[3,2-d]pyrimidine core, has been identified as a promising basis for the development of Cyclin-Dependent Kinase 2 (CDK2) inhibitors. medchemexpress.com CDKs are essential regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. A series of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives were developed and showed high selectivity for CDK2 over other CDKs such as CDK1, CDK4, CDK6, CDK7, and CDK9. medchemexpress.com
Starting from a high-throughput screening hit, a scaffold hopping approach led to the pyrrolo[2,3-d]pyrimidin-6-one core. medchemexpress.com Further structure-activity relationship (SAR) studies identified key structural features that enhanced selectivity, achieving over 200-fold selectivity for CDK2 compared to other cyclin-dependent kinases. medchemexpress.com Additionally, some 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives have demonstrated strong inhibitory activity against CDK9, suggesting the versatility of this scaffold in targeting different CDK family members. nih.gov The pyrazolo[3,4-d]pyrimidine scaffold, a bioisostere of the purine (B94841) ring, has also shown significant potential for CDK2 inhibition. nih.gov
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Kinase Inhibition
Derivatives of 5H-pyrrolo[3,2-d]pyrimidine have emerged as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. By targeting the ATP-binding site of the VEGFR2 kinase domain, these compounds can block the signaling cascade that leads to the formation of new blood vessels, a process crucial for tumor growth and metastasis.
Research has led to the discovery of N-phenyl-N'-[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yloxy)phenyl]ureas as a class of potent VEGFR2 inhibitors. nih.gov Further modifications, guided by the co-crystal structure analysis of VEGFR2 with an initial lead compound, resulted in derivatives with enhanced inhibitory activity. For example, the introduction of a piperazine (B1678402) moiety on a terminal benzene (B151609) ring led to a compound with strong inhibitory activity against both VEGFR2 and Fibroblast Growth Factor Receptor 1 (FGFR1) kinases. nih.gov A binding model suggested that this piperazine group forms additional interactions with amino acid residues Ile1025 and His1026 in the VEGFR2 active site. nih.gov Other related scaffolds, such as furo[2,3-d]pyrimidine (B11772683) and thieno[2,3-d]pyrimidine, have also yielded potent VEGFR2 inhibitors with IC₅₀ values in the nanomolar range. nih.gov
Human Epidermal Growth Factor Receptor 2 (Her2) Inhibition
The 5H-pyrrolo[3,2-d]pyrimidine framework has been successfully utilized to develop dual inhibitors of both EGFR and Human Epidermal Growth Factor Receptor 2 (Her2), another member of the EGFR family. nih.govnih.gov Overexpression of Her2 is a driving factor in certain types of aggressive breast cancer.
To create potent Her2 inhibitors, researchers have designed pyrrolo[3,2-d]pyrimidine derivatives with bicyclic fused rings intended to bind to the "back pocket" of the Her2 protein's ATP binding site. nih.govresearchgate.net This approach led to the identification of a preclinical candidate, 51m , which exhibited very potent Her2 inhibitory activity with an IC₅₀ of 0.98 nM. nih.gov Another compound, 2cb , also demonstrated strong dual inhibition of Her2 and EGFR with an IC₅₀ of 11 nM for both kinases. nih.gov These dual inhibitors offer the potential for broader therapeutic efficacy by simultaneously targeting two key oncogenic drivers.
Serine Hydroxymethyltransferase 2 (SHMT2) Inhibition
Recent research has identified novel 5-substituted pyrrolo[3,2-d]pyrimidine compounds as first-in-class inhibitors of Serine Hydroxymethyltransferase 2 (SHMT2). nih.govscispace.com SHMT2 is a mitochondrial enzyme that plays a critical role in one-carbon metabolism, a pathway that provides the necessary building blocks for nucleotide and amino acid synthesis. nih.govnih.gov
These inhibitors, including the lead analog AGF347 , were designed using molecular modeling to target mitochondrial one-carbon metabolism at SHMT2. nih.govscispace.com Studies have shown that these compounds not only inhibit SHMT2 but also target cytosolic one-carbon metabolism enzymes. nih.gov The mechanism of action involves the suppression of downstream pathways, including the mammalian target of rapamycin (B549165) (mTOR) signaling and glutathione (B108866) biosynthesis, leading to increased reactive oxygen species. nih.gov The inhibition of SHMT2 by these pyrrolo[3,2-d]pyrimidine derivatives represents a novel strategy for targeting cancer metabolism. researchgate.net Interestingly, the common antidiabetic drug metformin (B114582) has also been shown to act as a competitive inhibitor of SHMT2 with respect to its cofactor pyridoxal-5'-phosphate (PLP). mdpi.com
Antifolate Mechanisms and Purine Metabolism Modulation
In addition to kinase inhibition, certain 5-substituted pyrrolo[2,3-d]pyrimidine analogs function as antifolates, disrupting the de novo purine biosynthesis pathway. nih.gov These compounds act as dual inhibitors of two key enzymes in this pathway: glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICARFTase). nih.govresearchgate.net
The inhibition of these enzymes leads to a depletion of purine nucleotides, which are essential for DNA replication and cellular energy. nih.gov This disruption of purine metabolism results in cytotoxicity. nih.gov The shift of a substituent from the 6-position to the 5-position on the pyrrolo[2,3-d]pyrimidine ring system was found to alter the inhibitory profile, leading to this dual-targeting mechanism. nih.gov This represents a significant finding, as these are the first reported examples of antifolates that primarily act as dual inhibitors of GARFTase and AICARFTase. nih.govresearchgate.net
| Compound | Target Enzyme | IC₅₀ (µM) |
| Compound 8 | GARFTase | 0.23 |
| Compound 8 | AICARFTase | 0.89 |
This table shows the half-maximal inhibitory concentration (IC₅₀) values of a representative 5-substituted pyrrolo[2,3-d]pyrimidine analog (Compound 8) against key enzymes in the de novo purine biosynthesis pathway.
Glycinamide Ribonucleotide Formyltransferase (GARFT) Inhibition
Glycinamide ribonucleotide formyltransferase (GARFTase) is a crucial enzyme in the de novo purine biosynthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis. The inhibition of this pathway is a validated strategy in cancer chemotherapy. Certain analogs of pyrrolo[2,3-d]pyrimidine, an isomer of the title scaffold, have been identified as potent inhibitors of GARFTase.
Research into 5-substituted pyrrolo[2,3-d]pyrimidine antifolates has demonstrated their role as dual inhibitors of both GARFTase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase). nih.govbohrium.com For instance, compound 8, a derivative with a 4-carbon bridge, was found to potently inhibit cell proliferation, an effect that could be partially rescued by the addition of 5-aminoimidazole-4-carboxamide (AICA), suggesting that its mechanism involves more than just AICARFTase inhibition and points towards GARFTase as another primary target. bohrium.comnih.gov This dual inhibition leads to the depletion of the cellular ATP pool. nih.gov The antiproliferative effects of these compounds, which result in S-phase accumulation and apoptosis, confirm that de novo purine nucleotide biosynthesis is the targeted pathway. nih.govbohrium.com
A novel series of 5-substituted pyrrolo[3,2-d]pyrimidine compounds were also developed and found to inhibit cytosolic purine biosynthetic enzymes, including GARFTase. nih.gov Lead compounds from this series, such as AGF347, demonstrated significant antitumor efficacy, underscoring the therapeutic potential of targeting this enzyme. nih.govrsc.org
| Compound Class | Target Enzyme | Key Findings |
| 5-Substituted Pyrrolo[2,3-d]pyrimidine Antifolates | GARFTase & AICARFTase | Act as dual inhibitors, leading to ATP depletion and apoptosis. nih.govbohrium.com |
| 5-Substituted Pyrrolo[3,2-d]pyrimidines | GARFTase, AICARFTase, SHMT1/2 | Multi-targeted inhibitors with broad-spectrum antitumor efficacy. nih.gov |
5-Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFT) Inhibition
AICARFTase catalyzes the final folate-dependent step in the de novo purine biosynthesis pathway. Its inhibition is a key mechanism for several antifolate drugs. As mentioned, a significant breakthrough has been the development of pyrrolopyrimidine derivatives that act as dual inhibitors of both GARFTase and AICARFTase.
Specifically, 5-substituted pyrrolo[2,3-d]pyrimidine antifolates were the first examples of antifolates whose principal mechanism of action is the dual inhibition of both GARFTase and AICARFTase. nih.govbohrium.com The incomplete protection from cytotoxicity by AICA in cell-based assays was a key indicator that these compounds inhibit not only AICARFTase but also an earlier step in the pathway, namely GARFTase. bohrium.comnih.gov This dual inhibition was confirmed through cellular metabolic assays. nih.gov Similarly, novel 5-substituted pyrrolo[3,2-d]pyrimidines were identified as "first-in-class" dual inhibitors of serine hydroxymethyltransferase 2 (SHMT2) and AICARFTase, demonstrating significant in vitro and in vivo antitumor efficacy. nih.gov
The development of these dual inhibitors represents a unique structure-activity relationship for transport and target inhibition within the pyrrolopyrimidine class. researchgate.net
| Compound Series | Primary Targets | Significance |
| 5-Substituted Pyrrolo[2,3-d]pyrimidines | AICARFTase & GARFTase | First antifolates identified as dual inhibitors of these two enzymes. nih.govbohrium.com |
| 5N-Substituted Pyrrolo[3,2-d]pyrimidines | AICARFTase & SHMT2 | First-in-class dual inhibitors with demonstrated antitumor efficacy. nih.gov |
Receptor-Mediated Pharmacological Interventions
Neuropeptide Y5 (NPY5) Receptor Antagonism
Neuropeptide Y (NPY) is a powerful appetite stimulant in the central nervous system, and its effects are mediated by several receptor subtypes. The NPY5 receptor, in particular, has been identified as a key contributor to NPY's role in regulating food intake and energy balance. Consequently, antagonists of the NPY5 receptor have been pursued as potential therapeutic agents for the treatment of obesity. researchgate.netnih.gov
A series of pyrrolo[3,2-d]pyrimidine derivatives were synthesized and evaluated for their ability to bind to and antagonize the NPY5 receptor. researchgate.netnih.gov These investigations led to the identification of several potent NPY5 antagonists. researchgate.net The structure-activity relationship studies focused on modifying substitutions on both the pyrimidine (B1678525) and pyrrole (B145914) rings of the core scaffold to optimize binding affinity. researchgate.netnih.gov While these compounds showed promise in preclinical in vitro models, the translation to clinical efficacy for NPY5 receptor antagonism as a sole therapeutic strategy has proven challenging. nih.gov Subsequent clinical trials with other selective NPY5 receptor antagonists, such as MK-0557, showed statistically significant but not clinically meaningful weight loss, suggesting that targeting only the NPY5 receptor may be insufficient for a robust anti-obesity effect. nih.govmdpi.com
| Compound Class | Target Receptor | Therapeutic Goal | Outcome |
| Pyrrolo[3,2-d]pyrimidine Derivatives | Neuropeptide Y5 (NPY5) | Anti-obesity | Identified potent antagonists in vitro, but the broader strategy has faced clinical challenges. researchgate.netnih.govnih.gov |
Interaction with Nucleic Acid Processing Enzymes
DNA Gyrase Inhibition
DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process critical for DNA replication and transcription. It is a well-established target for antibacterial drugs. A novel class of antibacterials, the tricyclic pyrrolopyrimidines (TPPs), have been identified as inhibitors of the ATPase activity of DNA gyrase. nih.gov
A representative compound from this class, TPP8, demonstrated potent activity against Mycobacterium abscessusin vitro. nih.gov The mechanism was confirmed as resistance mutations in bacteria exposed to TPP8 were mapped to the ATPase domain of the DNA gyrase B (GyrB) subunit, and the compound directly inhibited the DNA supercoiling activity of the recombinant M. abscessus enzyme. nih.gov TPPs represent a new class of DNA gyrase inhibitors, distinct from fluoroquinolones, that target the GyrB subunit's ATPase function. nih.gov Further studies have confirmed that various pyrrolopyrimidine and related pyrrolamide compounds are potent inhibitors of DNA gyrase, giving them significant antibacterial properties. nih.govnih.gov
| Compound Class | Target Enzyme | Mechanism of Action | Antibacterial Spectrum |
| Tricyclic Pyrrolopyrimidines (TPPs) | DNA Gyrase (GyrB ATPase domain) | Inhibition of ATP-dependent DNA supercoiling. nih.gov | Active against Mycobacterium abscessus. nih.gov |
| Pyrrolamide Derivatives | DNA Gyrase (GyrB ATP pocket) | Competition with ATP, leading to bactericidal effects. nih.gov | Active against S. aureus, S. pneumoniae, H. influenzae. nih.gov |
RNA Polymerase Inhibition
RNA polymerase is a fundamental enzyme responsible for transcribing DNA into RNA. In many viruses, an RNA-dependent RNA polymerase (RdRp) is essential for replicating the viral genome, making it a prime target for antiviral drug development.
While direct inhibition of cellular or viral RNA polymerase by 5H-pyrrolo[3,2-d]pyrimidine-4-carbonitrile itself is not extensively documented, the broader pyrrolopyrimidine scaffold has been investigated for antiviral activity where RNA polymerase is a likely target. For example, 7-deazapurine (pyrrolo[2,3-d]pyrimidine) nucleosides, which are structural analogs, have shown potent antiviral effects, particularly against the hepatitis C virus (HCV). nih.gov The mechanism of action for many anti-HCV nucleoside analogs involves inhibition of the NS5B RNA-dependent RNA polymerase.
Furthermore, the discovery of 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines as inhibitors of flaviviruses like Zika virus (ZIKV) and dengue virus (DENV) points to a potential role in targeting viral replication machinery. nih.gov Although the precise molecular target for these compounds has not yet been elucidated, the RNA-dependent RNA polymerase is a prominent candidate for direct-acting antiviral agents against these viruses. nih.govplos.org These findings suggest that the pyrrolopyrimidine core is a promising chemotype for the design of new antiviral agents that may function through the inhibition of viral RNA polymerase. nih.govnih.gov
| Compound Class | Virus Family | Potential Target | Status |
| 7-Deazapurine (Pyrrolo[2,3-d]pyrimidine) Nucleosides | Flaviviridae (e.g., HCV) | RNA-dependent RNA Polymerase (NS5B) | Several compounds have entered clinical trials. nih.gov |
| 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines | Flaviviridae (e.g., ZIKV, DENV) | RNA-dependent RNA Polymerase (putative) | Identified as a new chemotype for anti-flavivirus drug design; target elucidation is ongoing. nih.gov |
Cellular Pathway Modulation
Analogs of the 5H-pyrrolo[3,2-d]pyrimidine scaffold, also known as 9-deazapurines, exert significant influence over cellular pathways, primarily by inducing cell cycle arrest and apoptosis. These activities are central to their potential as antineoplastic agents. The specific mechanisms can vary depending on the substitution patterns on the heterocyclic core, leading to differential effects on cell cycle checkpoints and the regulation of apoptotic proteins.
Cell Cycle Progression Alterations and G1/G2-M Phase Arrest
The interaction of pyrrolo[3,2-d]pyrimidine analogs with the cell cycle machinery is a key component of their antiproliferative effects. Studies have shown that these compounds can halt cell division at specific checkpoints, preventing the proliferation of cancer cells.
Research into halogenated 2,4-dichloro-pyrrolo[3,2-d]pyrimidines has demonstrated that these compounds induce cell cycle arrest, primarily at the G2/M transition phase, in triple-negative breast cancer (TNBC) MDA-MB-231 cells. nih.gov For instance, compound 1 (2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine) was found to cause cells to accumulate at the G2/M stage. nih.gov The introduction of an iodine atom at the C7 position, as in compound 2 , not only enhanced cytotoxic potency but also resulted in a robust G2/M arrest accompanied by apoptosis. nih.gov These findings suggest that the pyrrolo[3,2-d]pyrimidine core is effective at inducing a G2/M block, and that halogenation at specific positions can modulate the intensity of this effect and its interplay with apoptotic pathways. nih.govnih.gov
In contrast, studies on the closely related pyrrolo[2,3-d]pyrimidine (7-deazapurine) isomer have identified analogs that specifically induce arrest in the G0/G1 phase. For example, compound 9e , a pyrrolo[2,3-d]pyrimidine derivative bearing a urea (B33335) moiety, was shown to cause cell cycle arrest at the G0/G1 phase in the A549 human lung cancer cell line. nih.govingentaconnect.com This arrest is a critical precursor to the apoptotic cell death induced by the compound. nih.govingentaconnect.com This highlights how different isomeric scaffolds can engage distinct cellular mechanisms to halt proliferation.
Table 1: Effect of Pyrrolopyrimidine Analogs on Cell Cycle Progression
| Compound | Core Scaffold | Cell Line | Effect on Cell Cycle | Reference |
|---|---|---|---|---|
| Compound 1 | Pyrrolo[3,2-d]pyrimidine | MDA-MB-231 | G2/M Phase Arrest | nih.gov |
| Compound 2 | Pyrrolo[3,2-d]pyrimidine | MDA-MB-231 | G2/M Phase Arrest | nih.gov |
| Compound 9e | Pyrrolo[2,3-d]pyrimidine | A549 | G0/G1 Phase Arrest | nih.govingentaconnect.com |
Apoptotic Induction Mechanisms and Protein Expression Dynamics (e.g., Caspase-3, Bax, Bcl-2)
The induction of apoptosis, or programmed cell death, is a hallmark of many anticancer agents. Pyrrolo[3,2-d]pyrimidine analogs have been shown to trigger this process, although the complete protein dynamics for this specific scaffold are still under investigation. nih.govnih.gov The lead compound AGF347 , a 5-substituted pyrrolo[3,2-d]pyrimidine, has been confirmed to induce apoptosis in SKOV3 ovarian cancer cells. nih.gov Similarly, the halogenated derivative, compound 2 , robustly induces apoptosis in MDA-MB-231 cells. nih.gov
Detailed mechanistic insights into the modulation of key apoptotic proteins come from studies of the related pyrrolo[2,3-d]pyrimidine isomer. These studies provide a model for the intrinsic, or mitochondrial, pathway of apoptosis that is likely shared across related chemical scaffolds. The intrinsic pathway is regulated by the balance between pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2. mdpi.com An increase in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization and the activation of executioner caspases, such as Caspase-3, which dismantle the cell. mdpi.comyoutube.com
For example, treatment of the A549 lung cancer cell line with compound 9e , a pyrrolo[2,3-d]pyrimidine derivative, led to a significant increase in the expression of the pro-apoptotic protein Bax and a concurrent decrease in the anti-apoptotic protein Bcl-2. nih.govingentaconnect.com This shift in the Bax/Bcl-2 balance was accompanied by the activation of Caspase-9 and the executioner Caspase-3, confirming the induction of apoptosis through the mitochondrial pathway. nih.govingentaconnect.com Similarly, compound 5k , another pyrrolo[2,3-d]pyrimidine analog, was found to upregulate Bax and Caspase-3 while downregulating Bcl-2 in HepG2 liver cancer cells. researchgate.netmdpi.com
These findings demonstrate a clear mechanism of apoptotic induction for pyrrolopyrimidine compounds, characterized by the modulation of the Bcl-2 family of proteins and the subsequent activation of the caspase cascade.
Table 2: Modulation of Apoptotic Proteins by Pyrrolo[2,3-d]pyrimidine Analogs
| Compound | Cell Line | Effect on Bcl-2 (Anti-apoptotic) | Effect on Bax (Pro-apoptotic) | Effect on Caspase-3 (Executioner) | Reference |
|---|---|---|---|---|---|
| Compound 9e | A549 | Decreased Expression | Increased Expression | Increased Activation | nih.govingentaconnect.com |
| Compound 5k | HepG2 | Decreased Activity | Increased Expression | Increased Expression | researchgate.netmdpi.com |
Structure Activity Relationship Sar and Advanced Computational Studies of 5h Pyrrolo 3,2 D Pyrimidine Systems
Elucidation of Structural Determinants for Biological Activity
The biological profile of 5H-pyrrolo[3,2-d]pyrimidine derivatives is profoundly influenced by the nature and placement of various substituents, as well as modifications to the core heterocyclic structure.
The potency and selectivity of pyrrolo[3,2-d]pyrimidine compounds are intricately linked to the substituents attached to the bicyclic core. Research has shown that substitutions at the C2, C4, and N5 positions are particularly critical for modulating enzymatic recognition and cellular activity. researchgate.netnih.gov
For instance, in the development of dual inhibitors for the human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR), optimization of the N-5 side chain was crucial. Modifications at this position were shown to improve metabolic stability and reduce CYP inhibition without compromising the potent inhibitory activity of the compounds. nih.gov One preclinical candidate, compound 51m , emerged from this optimization with significant tumor regressive efficacy. nih.gov Similarly, studies on neuropeptide Y5 receptor antagonists involved preparing a series of derivatives by systematically modifying substitutions on the pyrrolo[3,2-d]pyrimidine core to identify potent candidates for antiobesity agents. nih.gov
Further studies have highlighted that 4,5-disubstituted pyrrolo[3,2-d]pyrimidines exhibit potent antiproliferative activity. nih.gov For example, a series of these compounds demonstrated high effectiveness in in-vitro studies against both EGFR and ErbB2, with IC₅₀ ranges of 5.7–9.5 nM and 2.1–4.1 nM, respectively, indicating dual inhibitory action. nih.gov The introduction of specific groups, such as a 1,2-benzisothiazole (B1215175) ring, has been identified as a suitable "back pocket binder" for HER2/EGFR proteins, leading to potent binding and cell growth inhibitory activities. nih.gov
The table below summarizes the impact of key substitutions on the biological activity of selected pyrrolo[3,2-d]pyrimidine derivatives.
| Compound/Series | Target(s) | Key Substitutions | Observed Effect on Efficacy |
| Compound 51m | HER2/EGFR | Optimized N-5 side chain | Improved metabolic stability and CYP inhibition profile while maintaining high potency (IC₅₀: 0.98/2.5 nM). nih.gov |
| 4,5-disubstituted pyrrolo[3,2-d]pyrimidines (68-71) | EGFR/ErbB2 | Substitutions at 4- and 5-positions | Enhanced dual inhibitory activity (IC₅₀ range: 5.7–9.5 nM for EGFR). nih.gov |
| Pyrrolo[3,2-d]pyrimidine derivatives | Neuropeptide Y5 receptor | Various substitutions on the core | Identification of several potent antagonists. nih.gov |
| Pyrrolo[3,2-d]pyrimidine analogs | Tubulin | Substituents at C2 and C4 positions | Crucial for microtubule depolymerizing activity. nih.gov |
Modifications to the core heterocyclic system, particularly the arrangement of the pyrrole (B145914) and pyrimidine (B1678525) rings, have significant pharmacological consequences. Comparative studies have shown that pyrrolo[3,2-d]pyrimidine analogs are often more potent than their pyrrolo[2,3-d]pyrimidine regioisomers. nih.gov In research targeting tubulin, the pyrrolo[3,2-d]pyrimidine scaffold led to more potent microtubule depolymerizing agents compared to the isomeric pyrrolo[2,3-d]pyrimidine framework. nih.gov
The strategic design of the heterocyclic core is a key approach in developing targeted inhibitors. For example, a series of pyrrolo[3,2-d]pyrimidine derivatives were specifically prepared to evaluate their ability to bind to Y5 receptors, which involved modifying the heterocyclic core to enhance binding affinity. nih.gov Furthermore, the fusion of additional rings to the pyrrolo[3,2-d]pyrimidine system has been explored to create novel therapeutic agents. The design of new fused pyrrolo[3,2-d]pyrimidines and even expanded systems like pyrrolo[3,2-e] nih.govnih.govdiazepines has yielded potent inhibitors of enzymes such as EGFR and CDK2. nih.gov
| Heterocyclic System | Comparison System | Target | Pharmacological Implication |
| Pyrrolo[3,2-d]pyrimidine | Pyrrolo[2,3-d]pyrimidine | Tubulin | Showed greater potency as microtubule depolymerizing agents. nih.gov |
| Modified Pyrrolo[3,2-d]pyrimidine core | Lead compound | Neuropeptide Y5 receptor | Led to the identification of potent Y5 antagonists. nih.gov |
| Fused Pyrrolo[3,2-d]pyrimidines | - | EGFR/CDK2 | Resulted in potent dual inhibitors with IC₅₀ values in the nanomolar range. nih.gov |
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Computational methods, including molecular modeling and docking simulations, are indispensable tools for understanding how pyrrolo[3,2-d]pyrimidine derivatives interact with their biological targets at a molecular level.
Molecular docking studies have successfully characterized the binding of pyrrolo[3,2-d]pyrimidine derivatives within specific pockets of target proteins. For instance, in the context of HER2/EGFR inhibition, derivatives were intentionally designed with bicyclic fused rings to fit into a "back pocket" of the protein kinase domain. nih.gov This strategy aims to exploit less conserved regions of the ATP-binding site to achieve higher selectivity and potency.
In other applications, pyrrolo[3,2-d]pyrimidine-based compounds have been identified as colchicine (B1669291) site binding agents, effectively inhibiting tubulin polymerization. nih.gov Docking simulations for related pyrimidine heterocycles have also elucidated binding within the adenine (B156593) pocket of various kinases, where the core scaffold mimics the purine (B94841) ring of ATP. nih.govrsc.org These simulations reveal that the pyrrolopyrimidine scaffold often orients itself deep within the active site, occupying the same location as the pteridine (B1203161) or purine rings of natural ligands or cofactors. nih.gov
Hydrogen bonds are fundamental to the stabilization of the ligand-target complex, and docking simulations provide detailed insights into these interactions. For pyrrolo[3,2-d]pyrimidine inhibitors, hydrogen bonds between the heterocyclic nitrogen atoms and the carbonyl/amine groups of the protein backbone are common. For example, docking studies of related pyrimidine inhibitors into kinase active sites consistently show hydrogen bonding with hinge region amino acids. nih.govmdpi.com
Studies on similar heterocyclic systems have revealed specific and crucial hydrogen bonding patterns. For instance, the pyrimidine ring can form hydrogen bonds with amino acid residues such as threonine and serine. nih.gov In docking simulations of inhibitors in the hTRPM8 channel, a pyrimidine-containing ligand was shown to form H-bonds with residues like Arg850. mdpi.com Similarly, analysis of a pyrimido[4,5-c]pyridazine (B13102040) derivative highlighted a network of intermolecular hydrogen bonds involving the pyrimidine moiety and water molecules that stabilize the crystal structure. iucr.org These interactions are critical for the high-affinity binding required for potent biological activity.
Beyond hydrogen bonding, hydrophobic and π-stacking interactions play a vital role in the binding affinity of pyrrolo[3,2-d]pyrimidine derivatives. The planar, aromatic nature of the bicyclic ring system makes it ideal for participating in π-π stacking interactions with aromatic amino acid residues like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp) within the binding site. mdpi.com
Conformational Binding Modes (e.g., Inactive Kinase Conformation Engagement)
The 5H-pyrrolo[3,2-d]pyrimidine scaffold is a versatile 'warhead' in kinase inhibitor design, capable of engaging enzymes in various conformational states. nih.gov The two nitrogen atoms in the pyrimidine ring are crucial as they can mimic the adenosine (B11128) of ATP, forming strong hydrogen bonds with the kinase hinge region. nih.gov This interaction is a primary determinant of the inhibitors' binding capacity. nih.gov
Derivatives of the related pyrrolo[2,3-d]pyrimidine scaffold have been identified as Type II inhibitors, which are known to bind to the inactive (DFG-out) conformation of kinases like RET. nih.gov This mode of binding often involves accessing a "back pocket" adjacent to the ATP-binding site, a strategy employed in the design of novel human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR) dual inhibitors. nih.gov For instance, researchers developed pyrrolo[3,2-d]pyrimidine derivatives with bicyclic fused rings specifically designed to fit this back pocket, leading to potent inhibition. nih.gov
Molecular docking studies show that these inhibitors typically adopt similar binding postures within the kinase active site. nih.gov The primary regions of interaction often include the hinge region, β-sheets (such as β1–β3 and β7), and charged residues surrounding the inhibitor's substituents. nih.gov While the hinge interaction is the strongest and most critical for inhibitory capacity, the specific interactions with other regions often account for differences in potency among various derivatives. nih.gov
Theoretical Chemistry Applications in Pyrrolo[3,2-d]pyrimidine Research
Density Functional Theory (DFT) for Electronic Structure and Spectroscopic Correlations
Density Functional Theory (DFT) is a powerful computational tool used to investigate the fundamental properties of pyrrolo[3,2-d]pyrimidine systems. Calculations, often performed at the B3LYP/6-311G++ or B3LYP/6-31G(d) level of theory, are employed to determine optimized molecular geometries, electronic structures, and to correlate these findings with experimental spectroscopic data. researchgate.netnih.govraco.cat
These theoretical studies provide insights into the equilibrium geometry of the molecules and calculate key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netraco.cat The correlation between calculated results and experimental data from techniques like NMR and X-ray diffraction is often very high, validating the computational models. nih.gov This synergy between theoretical calculations and experimental results is crucial for a comprehensive structural understanding of novel heterocyclic compounds derived from this scaffold. raco.cat
Natural Bond Orbital (NBO) Analysis for Intermolecular Charge Transfer
Natural Bond Orbital (NBO) analysis is a theoretical method applied to understand electronic density distribution and intermolecular interactions, such as charge transfer, within molecular systems. researchgate.net It examines the interactions between the filled "donor" NBOs and the empty "acceptor" NBOs within a molecule or between interacting molecules. researchgate.net The strength of these donor-acceptor charge transfer interactions can be quantified by second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with the delocalization of electron density. researchgate.net
In the context of pyrrolo[3,2-d]pyrimidine derivatives complexed with a receptor, NBO analysis can identify the specific orbitals involved in hydrogen bonding and quantify the energy of these interactions. uba.ar This method allows for the analysis of the charge transfer mechanism between donor and acceptor sites, providing a detailed picture of the electronic shifts that occur upon binding. researchgate.net NBO analysis emphasizes the significance of quantum mechanical orbital interactions, which are distinguishable from classical electrostatic effects, especially at the close distances found in strongly bound ligand-receptor complexes. uba.ar
In Silico Prediction of Pharmacokinetic Properties and Drug-Likeness
The evaluation of pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—is a critical step in drug discovery. In silico tools and web-based platforms like SwissADME and PreADMET are frequently used to predict these properties for pyrrolo[3,2-d]pyrimidine derivatives and related compounds. nih.govmdpi.com These predictions help to assess the drug-likeness of synthesized compounds and guide further optimization. mdpi.com
Key parameters often evaluated include adherence to Lipinski's rule of five, human intestinal absorption (HIA), Caco-2 cell permeability, and potential for inhibiting cytochrome P450 (CYP) isoforms. nih.govmdpi.com For example, studies on various pyrazolo[1,5-a]pyrimidines showed that most compounds fell within the acceptable ranges of Lipinski's rule, predicted good HIA (>70%), and exhibited moderate Caco-2 permeability. mdpi.com Such computational screening allows for the early identification of candidates with favorable pharmacokinetic profiles, reinforcing their potential as lead compounds for drug development. afjbs.com
| Compound Class | Property | Predicted Value/Outcome | Significance | Reference |
|---|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidines | Human Intestinal Absorption (HIA) | > 70% | Indicates good permeation across the intestinal membrane. | mdpi.com |
| Pyrazolo[1,5-a]pyrimidines | Caco-2 Cell Permeability | Moderate Permeation | Suggests potential for oral absorption. | mdpi.com |
| Pyrazolo[1,5-a]pyrimidines | Lipinski's Rule of Five | Most compounds within range | Indicates good drug-likeness and potential for oral bioavailability. | mdpi.com |
| Pyrrolo[2,3-d]pyrimidine Urea (B33335) Derivative | ADMET Profile | Favorable | Reinforces potential as a lead compound for further development. | afjbs.com |
Development of Pharmacophore Models for Rational Design
Pharmacophore modeling is a cornerstone of rational drug design, identifying the essential three-dimensional arrangement of chemical features necessary for biological activity. For the pyrrolo[3,2-d]pyrimidine class, pharmacophore models have been developed to guide the synthesis of potent and selective antagonists. nih.gov
In a notable example, a series of pyrrolo[3,2-d]pyrimidine derivatives was synthesized and evaluated as antagonists for the neuropeptide Y5 (NPY Y5) receptor, which is implicated in appetite regulation. nih.gov Based on the structure-activity relationship (SAR) data from these compounds, a pharmacophore model for the human Y5 receptor was proposed. nih.gov Such models provide a blueprint for designing new compounds with improved affinity and specificity, serving as crucial tools in the discovery of novel therapeutic agents. nih.gov Similarly, pharmacophore models for P-glycoprotein inhibitors have been generated consisting of features like hydrogen bond acceptors, aromatic rings, and hydrophobes. researchgate.net
X-ray Crystallographic Studies of Ligand-Receptor Complexes
X-ray crystallography provides definitive, high-resolution structural data on how ligands bind to their biological targets. For the pyrrolo[3,2-d]pyrimidine scaffold, crystallographic studies have been instrumental in understanding the precise molecular interactions that govern inhibitor potency and selectivity. nih.gov
Preclinical Efficacy and Broad Therapeutic Research Avenues for Pyrrolo 3,2 D Pyrimidine Derivatives
In Vitro Anti-Proliferative Activity against Cancer Cell Lines
Halogenated derivatives of pyrrolo[3,2-d]pyrimidine have demonstrated notable anti-proliferative effects across a variety of human cancer cell lines in laboratory settings. These findings suggest their potential as broad-spectrum cytotoxic agents.
Screening studies have confirmed the activity of halogenated pyrrolo[3,2-d]pyrimidines against a diverse panel of cancer cells. For instance, 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (Compound 1) and its C7-iodinated analogue (Compound 2) have shown significant anti-proliferative capabilities. researchgate.net The activity spectrum includes leukemia (L1210, CEM, MOLM-14), lung cancer (A549), breast cancer (MDA-MB-231), cervical cancer (HeLa), and pancreatic cancer (MIA Pa-Ca-2). researchgate.netekb.eg The consistent activity across these varied cell types points to the potential of this scaffold in developing wide-ranging anticancer agents. ekb.eg Notably, the most potent activity for one series of derivatives was observed against the MIA Pa-Ca-2 pancreatic cancer cell line. ekb.eg
Further studies involving N5-substituted pyrrolo[3,2-d]pyrimidines also confirmed activity against multiple cancer cell lines, reinforcing the scaffold's potential as a versatile anti-proliferative agent. ekb.eg
The potency of pyrrolo[3,2-d]pyrimidine derivatives has been quantified using IC50 values, which measure the concentration of a compound required to inhibit 50% of cell proliferation. Halogenation has been shown to be a critical factor in determining the cytotoxic potency. researchgate.net
Initial studies identified that 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine exhibited activity in the low micromolar range. researchgate.net A significant enhancement in potency was achieved with the introduction of an iodine atom at the C7 position, which lowered the IC50 values into the sub-micromolar range. researchgate.net In one study, N-substituted derivatives demonstrated IC50 values ranging from 0.014 to 14.5 µM across various cell lines. ekb.eg
Table 1: In Vitro Anti-proliferative Activity of Halogenated Pyrrolo[3,2-d]pyrimidine Derivatives This table is interactive. You can sort and filter the data.
| Compound Derivative | Cell Line | Cancer Type | IC50 (µM) | Source |
|---|---|---|---|---|
| 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine | L1210 | Leukemia | 6.0 | researchgate.netekb.eg |
| 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine | MDA-MB-231 | Triple Negative Breast Cancer | 3.0 | researchgate.net |
| 2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine | MDA-MB-231 | Triple Negative Breast Cancer | 0.45 | researchgate.net |
| 2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine | L1210 | Leukemia | 0.3 | researchgate.net |
| 2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine | CEM | Leukemia | 0.3 | researchgate.net |
| 2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine | HeLa | Cervical Cancer | 0.6 | researchgate.net |
| Halogenated pyrrolo[3,2-d]pyrimidine | A549 | Lung Cancer | 0.83 - 7.3 | ekb.eg |
| Halogenated pyrrolo[3,2-d]pyrimidine | MIA Pa-Ca-2 | Pancreatic Cancer | 0.014 | ekb.eg |
In Vivo Anti-Tumor Efficacy in Relevant Animal Models (e.g., Xenograft Tumor Models)
While in vitro data are promising, the translation of these findings into in vivo models is a critical step. Research into the in vivo anti-tumor efficacy of pyrrolo[3,2-d]pyrimidine derivatives is still emerging. Studies in mouse models have been conducted to determine the maximum tolerated doses (MTD) for halogenated versions of these compounds, with initial values ranging between 5 to 10 mg/kg. ekb.eg Subsequent modifications, such as N5 alkyl substitutions, have been shown to significantly decrease toxicity, raising the MTD to 40 mg/kg. ekb.eg While these pharmacokinetic and tolerability studies are essential, detailed efficacy data from xenograft tumor models, which would demonstrate tumor growth inhibition, are not yet extensively published in the reviewed literature.
Investigation of Diverse Pharmacological Actions in Research Models
Beyond direct cytotoxicity, research has explored the broader pharmacological applications and mechanisms of action for pyrrolo[3,2-d]pyrimidine derivatives, primarily in antitumor and antimicrobial research.
The antitumor research applications of this scaffold are supported by mechanistic studies. Investigations into how these compounds exert their cytotoxic effects have revealed impacts on cell cycle progression. researchgate.net For example, 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine was found to induce cell accumulation in the G2/M phase of the cell cycle in triple-negative breast cancer cells (MDA-MB-231) with limited evidence of inducing apoptosis, or programmed cell death. researchgate.net In contrast, its more potent C7-iodinated counterpart induced both robust apoptosis and G2/M cell cycle arrest. researchgate.net This suggests that the substitution pattern on the pyrrolo[3,2-d]pyrimidine core can modulate the specific mechanism of cell death. researchgate.net These compounds are considered promising lead structures for the development of potent antiproliferative agents with tunable activity. ekb.eg
The structural similarity of pyrrolo[3,2-d]pyrimidines to purines also suggests their potential as antimicrobial agents, given that purine (B94841) metabolism is a target in many pathogens. The broader class of pyrrolo-pyrimidine compounds, including natural products, has been noted for antimicrobial properties. nih.gov
However, in a specific study evaluating a series of newly synthesized pyrrolo[3,2-d]pyrimidine derivatives, the compounds exhibited only weak antibacterial activity when tested against pathogenic bacteria such as Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Salmonella. This indicates that while the scaffold has theoretical potential, the specific derivatives tested were not potent antibacterial agents. The development of pyrrolo[3,2-d]pyrimidines as effective antimicrobials may require further structural modifications to enhance their activity against bacterial or other microbial targets.
Antiviral Research Modalities
The structural framework of pyrrolo[3,2-d]pyrimidines has proven to be a fertile ground for the development of novel antiviral agents. Research has demonstrated the efficacy of these derivatives against a range of viruses, including those responsible for gastroenteritis, flaviviral infections, and hepatitis.
Novel synthesized pyrrolo[3,2-e] nih.govnih.govnih.govtriazolo[4,3-c]pyrimidine derivatives have shown significant antiviral activity against Rotavirus Wa strain and Coxsackievirus B4, which are common causes of viral gastroenteritis. nih.gov Molecular docking studies suggest these compounds may act by inhibiting viral polymerase enzymes. nih.gov
In the realm of flaviviruses, 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines and their analogs have been identified as promising inhibitors of Zika virus (ZIKV) and dengue virus (DENV). mdpi.com The discovery of these compounds introduced a new chemotype for the design of small molecules against this important group of human pathogens. mdpi.com Similarly, research into pyrrolo[2,3-d]pyrimidine nucleoside analogues, such as derivatives of Toyocamycin, has identified compounds with good activity and selectivity against the Hepatitis C virus (HCV) RNA in replicon assays. nih.gov Other studies have synthesized acyclic and C-acyclic pyrrolo[2,3-d]pyrimidine nucleosides that have shown activity against the HIV virus in preliminary in vitro screens. nih.gov
Further studies have recorded the activity of certain pyrrolo[2,3-d]pyrimidine derivatives against highly pathogenic avian influenza (HPAI) H5N1 and Newcastle disease virus (NDV). semanticscholar.org Some prepared pyrazolo[4′,3′:5,6]pyrano[2,3‐d]pyrimidine derivatives were also tested for antiviral activity against Herpes Simplex Virus type‐1 (HSV‐1). scilit.com
Table 1: Selected Pyrrolo[3,2-d]pyrimidine Derivatives and their Antiviral Activity
| Compound Class/Derivative | Target Virus(es) | Reported Activity/Finding | Reference(s) |
|---|---|---|---|
| Pyrrolo[3,2-e] nih.govnih.govnih.govtriazolo[4,3-c]pyrimidines | Rotavirus, Coxsackievirus B4 | Exhibited significant antiviral activity. | nih.gov |
| 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines | Zika virus (ZIKV), Dengue virus (DENV) | Identified as promising antiviral agents. | mdpi.com |
| Toyocamycin Analogues | Hepatitis C Virus (HCV) | 4-methylthio and 5-carboxamide oxime derivatives showed good activity and selectivity. | nih.gov |
| Acyclic 7-deazapurine nucleosides | Human Immunodeficiency Virus (HIV) | Several compounds showed activity in preliminary screens. | nih.gov |
| Pyrrolo[2,3-d]pyrimidine derivatives | Avian Influenza (H5N1), Newcastle Disease Virus (NDV) | Certain derivatives showed high potency against H5N1 and NDV. | semanticscholar.org |
| Pyrazolo[4′,3′:5,6]pyrano[2,3‐d]pyrimidines | Herpes Simplex Virus type-1 (HSV-1) | Selected compounds were evaluated for antiviral activity. | scilit.com |
Anticonvulsant Research
Derivatives of the pyrrolo[3,2-d]pyrimidine nucleus have been investigated for their neurotropic properties, with a particular focus on anticonvulsant activity. Studies have utilized established preclinical models, such as the pentylenetetrazole (PTZ)-induced seizure and maximal electroshock (MES) tests, to evaluate their efficacy.
Research on a series of 26 new heterocyclic systems, including pyrido[3′,2′:4,5]furo[3,2-d]pyrrolo[1,2-a]pyrimidines, demonstrated protection against PTZ-induced seizures. nih.govmdpi.com The anticonvulsant activity for the designed molecules was predicted with "probability to be active" (Pa) values ranging from 0.275 to 0.43. nih.govmdpi.com Some of these compounds showed high anticonvulsant activity by antagonizing pentylenetetrazole. nih.govmdpi.com The search for new anticonvulsive agents has explored various derivatives of fused pyrrolo[1,2-a]pyrimidines, which have a wide spectrum of biological activities. nih.gov
Another study focused on triazolopyrimidine derivatives, designed based on structural similarities to diazepam, a known anticonvulsant. frontiersin.orgfrontiersin.org Most of the synthesized triazolopyrimidines displayed anticonvulsive activity in both MES and PTZ-induced seizure models. frontiersin.org Compound 6d from this series was identified as particularly potent. frontiersin.org Further investigation confirmed the involvement of GABA receptors, specifically the benzodiazepine (B76468) (BZD) receptor, in the anticonvulsant mechanism of this compound. frontiersin.org
Table 2: Anticonvulsant Activity of Selected Pyrrolo[3,2-d]pyrimidine Derivatives
| Compound Series | Test Model(s) | Key Findings | Reference(s) |
|---|---|---|---|
| Pyrido[3′,2′:4,5]furo[3,2-d]pyrrolo[1,2-a]pyrimidines | Pentylenetetrazole (PTZ) seizures | Exhibited protection against PTZ seizures; some compounds showed high activity. | nih.govmdpi.com |
| 7-substituted- nih.govnih.govnih.govtriazolo[1,5-α]pyrimidines | Maximal Electroshock (MES), Pentylenetetrazole (PTZ) | Most derivatives showed anticonvulsive activity. Compound 6d was most potent. | frontiersin.org |
| Furo[3,2-d]pyrrolo[1,2-a]pyrimidines | Maximal Electroshock (MES), subcutaneous Pentylentetrazole (scPTZ) | Several compounds exhibited potent and wide-spectrum anticonvulsant properties. | mdpi.com |
Anti-Inflammatory Research
The pyrrolo[3,2-d]pyrimidine scaffold is a key feature in several compounds investigated for anti-inflammatory properties. These derivatives have been shown to modulate various pathways central to the inflammatory response, such as the activity of cyclooxygenase (COX) enzymes and the function of specific ion channels and transcription factors.
One area of research has focused on 7-substituted-pyrrolo[3,2-d]pyrimidine-2,4-dione derivatives as antagonists of the transient receptor potential ankyrin 1 (TRPA1) channel. nih.gov Since TRPA1 is activated by by-products of oxidative stress under inflammatory conditions, its inhibition presents a promising strategy for developing analgesic and anti-inflammatory agents. nih.gov A study identified compound 3h, which demonstrated potent antagonism of human TRPA1, making it a candidate for in vivo evaluation in inflammatory pain models. nih.gov
Other research has explored the synthesis of thio-containing pyrrolo[2,3-d]pyrimidine derivatives, with several compounds showing promising anti-inflammatory activity when compared to ibuprofen. nih.gov Similarly, a series of novel pyrrolo[2,3-d]pyrimidine and fused pyrrolo[2,3-d]pyrimidine derivatives were synthesized, and in vivo evaluations indicated that compounds like 2b, 7b, 7d, and 9b possessed significant anti-inflammatory activities. researchgate.net The anti-inflammatory effects of pyrimidines are often attributed to their ability to inhibit inflammatory mediators like prostaglandin (B15479496) E2, which is produced by COX enzymes. nih.govrsc.org
Furthermore, novel fused pyrrolopyrimidine derivatives have been evaluated for their in vitro anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated RAW264.7 cells, with several analogues identified as potent. tandfonline.com
Table 3: Anti-inflammatory Mechanisms of Pyrrolo[3,2-d]pyrimidine Derivatives
| Derivative Class | Mechanism of Action | Key Findings | Reference(s) |
|---|---|---|---|
| 7-substituted-pyrrolo[3,2-d]pyrimidine-2,4-diones | TRPA1 Channel Antagonism | Compound 3h showed potent inhibition of human TRPA1 (IC₅₀=400nM). | nih.gov |
| Thio-containing pyrrolo[2,3-d]pyrimidines | Not specified | Several derivatives showed promising activity compared to ibuprofen. | nih.gov |
| Pyrrolo[2,3-d]pyrimidine derivatives | Not specified | Compounds 2b, 7b, 7d, and 9b showed significant in vivo activity. | researchgate.net |
| Fused pyrrolopyrimidines | COX-2, TLR-2, TLR-4 Inhibition | Compounds 3a, 4b, and 8e were identified as the most potent analogues. | tandfonline.com |
| 7H-pyrrolo[2,3-d]pyrimidine derivatives | STAT6 Inhibition | Compound 24 inhibited Th2 differentiation and eosinophil infiltration in a mouse asthmatic model. | nih.gov |
Antidepressant Activity Studies
Investigations into the neurotropic effects of pyrrolo[3,2-d]pyrimidine derivatives have also revealed potential antidepressant activity. These studies often employ behavioral models in animals to screen for effects indicative of antidepressant action.
In a study of new heterocyclic systems including pyridofuro[3,2-d]pyrrolo[1,2-a]pyrimidines, compounds were assessed for psychotropic effects. nih.gov The "forced swimming" test (FST), a common model for evaluating antidepressant potential, was used. nih.gov It was found that the studied compounds increased the latent time of the first immobilization, exhibiting an antidepressant-like effect similar to that of diazepam. nih.gov This suggests that these derivatives may have a positive impact on mood and behavior, warranting further exploration as potential antidepressant agents. nih.gov
Antiasthmatic Research
The role of pyrrolo[3,2-d]pyrimidine derivatives in modulating immune pathways has led to their investigation as potential treatments for asthma. This research has centered on the inhibition of key signaling molecules involved in the allergic inflammation characteristic of the disease.
Signal Transducer and Activator of Transcription 6 (STAT6) is a critical transcription factor in the interleukin-4 (IL-4) signaling pathway, which governs the type 2 helper T (Th2) cell immune response. nih.gov As the Th2 response is a key driver of allergic conditions like asthma, STAT6 represents an excellent therapeutic target. nih.gov Researchers synthesized a series of 7H-pyrrolo[2,3-d]pyrimidine derivatives and identified them as STAT6 inhibitors. nih.gov Optimization led to compound 24 (AS1810722), which not only showed potent STAT6 inhibition but also inhibited in vitro Th2 differentiation and reduced eosinophil infiltration in an antigen-induced mouse model of asthma following oral administration. nih.gov These findings highlight the potential of this class of compounds as orally active agents for treating asthma. nih.gov Pyrrolo[2,3-d]pyrimidine compounds have also been investigated for their use as immunosuppressive agents in conditions including asthma. google.com
Antioxidant Property Investigations
Reactive oxygen species and free radicals are implicated in a variety of pathological conditions, including inflammation and neurodegenerative disorders. nih.gov Consequently, compounds with the ability to scavenge these species are of significant therapeutic interest. Pyrrole-containing compounds, particularly those with an active N-H group, have demonstrated antioxidant activity. nih.gov
The antioxidant potential of various pyrrolo[3,2-d]pyrimidine derivatives has been evaluated using methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. nih.gov In one study, newly synthesized spiro pyrrolo[3,4-d]pyrimidine derivatives were assessed, with compound 11 showing strong antioxidant activity and compound 6 showing moderate activity. nih.gov Another investigation into novel fused pyrrolopyrimidine derivatives also identified several analogues with promising antioxidant effects. tandfonline.com Research on 2,3-dihydropyrido[2,3-d]pyrimidin-4-one derivatives showed that certain compounds exhibited higher antioxidant activity and a greater ability to protect DNA from damage induced by bleomycin (B88199) compared to reference drugs. nih.gov
Table 4: Antioxidant Activity of Selected Pyrrolo[3,2-d]pyrimidine Derivatives
| Compound Series | Assay | Key Findings | Reference(s) |
|---|---|---|---|
| Spiro pyrrolo[3,4-d]pyrimidines | DPPH | Compound 11 exhibited strong activity (IC₅₀ = 33.0 µg/mL); compound 6 showed moderate activity (IC₅₀ = 94.04 µg/mL). | nih.gov |
| 2,3-dihydropyrido[2,3-d]pyrimidin-4-ones | Not specified | Compounds 7a, 7d, 9a, and 9d showed higher antioxidant activity and protected DNA from damage. | nih.gov |
| Fused pyrrolopyrimidines | DPPH | Compounds 3a, 4b, and 8e demonstrated potential antioxidant effects. | tandfonline.com |
| Pyrrolo[3,4-d]pyrimidine derivatives | DPPH, ABTS | Compound 2c had the highest activity against DPPH (IC₅₀ = 6.55 μg/mL); 3c had the highest against ABTS (IC₅₀ = 18.37 μg/mL). | researchgate.net |
Neurotropic Activity Assessment
The term neurotropic activity encompasses a broad range of effects on the nervous system, including anticonvulsant, sedative, and anxiolytic actions, as well as influences on neural cell structure and function. Pyrrolo[3,2-d]pyrimidine derivatives have been a subject of study in this area due to their structural relationship with endogenous neuromodulators.
Studies on novel neurotropic pyrimidine (B1678525) compounds have examined their effects on the morphological differentiation of astrocytes, which are crucial for supporting nerve regeneration after brain injury. nih.gov Treatment of cultured astrocytes with 2-piperidino-5,6-dihydro-7-methyl-6-oxo(7H)pyrrolo[2,3-d]pyrimidine maleate (B1232345) (MS-430) was found to induce astrocytic process formation, a key aspect of their differentiation, through a cAMP-independent mechanism. nih.gov
A broader investigation of 26 new heterocyclic systems, including pyridofuro[3,2-d]pyrrolo[1,2-a]pyrimidines, assessed anticonvulsant, sedative, and anti-anxiety activities. nih.govmdpi.com The study found that certain derivatives possess an activating behavior and anxiolytic effects in "open field" and "elevated plus maze" models. nih.govmdpi.com The anxiolytic activity was particularly pronounced in compounds 6n, 6b, and 7c. nih.gov This diverse range of neurotropic effects underscores the potential of the pyrrolo[3,2-d]pyrimidine scaffold in developing treatments for various neurological and psychiatric disorders. nih.govmdpi.com
Future Prospects and Emerging Research Directions for 5h Pyrrolo 3,2 D Pyrimidine 4 Carbonitrile
Development of Novel Synthetic Methodologies for Enhanced Accessibility
The accessibility of 5H-pyrrolo[3,2-d]pyrimidine-4-carbonitrile and its analogs is fundamental to enabling extensive biological evaluation and future drug development. While specific methods for the synthesis of this particular compound exist, broader advancements in the synthesis of the core pyrrolo[3,2-d]pyrimidine scaffold are crucial for generating diverse libraries of related compounds.
A documented synthesis of this compound involves the reaction of a dicarbonyl intermediate with potassium cyanide in dimethylformamide (DMF) at elevated temperatures. nih.gov This method, while effective, highlights the need for milder and more versatile synthetic strategies.
Recent research into the synthesis of the broader pyrrolo[3,2-d]pyrimidine class has yielded several innovative approaches. One such method is the domino C-N coupling/hydroamination reaction of alkynylated uracils with anilines, which provides a pathway to pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones. beilstein-journals.orgnih.gov This one-pot reaction, catalyzed by palladium acetate, demonstrates high efficiency and tolerates a variety of functional groups on the aniline (B41778) reactant. beilstein-journals.orgnih.gov Another promising strategy involves a one-pot, three-component reaction of 6-aminouracil, arylglyoxals, and 4-hydroxycoumarin (B602359) using L-proline as an organocatalyst. researchgate.net These methodologies, while not directly producing the 4-carbonitrile derivative, are significant as they expand the toolkit for creating substituted pyrrolo[3,2-d]pyrimidines, which could be further elaborated to include the desired nitrile group.
Future efforts in this area will likely focus on developing catalytic systems that allow for the direct and regioselective introduction of the carbonitrile group at the C4 position of the pyrrolo[3,2-d]pyrimidine core. Furthermore, the development of flow chemistry and microwave-assisted synthesis protocols could offer more rapid, scalable, and environmentally friendly routes to these compounds, thereby enhancing their accessibility for extensive research.
Rational Design and Optimization of Selective and Potent Analogs
The rational design of analogs of this compound is a key area of future research, aimed at improving potency, selectivity, and pharmacokinetic properties. The pyrrolopyrimidine scaffold is a known "hinge-binder," capable of mimicking the adenine (B156593) portion of ATP to interact with the hinge region of kinase active sites. nih.govrsc.org This provides a solid foundation for the structure-based design of new inhibitors.
Structure-activity relationship (SAR) studies on related pyrrolo[3,2-d]pyrimidine and pyrrolo[2,3-d]pyrimidine derivatives have provided valuable insights for the optimization of analogs. For instance, research on pyrrolo[3,2-d]pyrimidine derivatives as neuropeptide Y5 receptor antagonists has demonstrated that modifications to both the substitution pattern and the heterocyclic core can lead to potent compounds. acs.org Similarly, the development of HER2/EGFR dual inhibitors based on the pyrrolo[3,2-d]pyrimidine scaffold has shown that the introduction of specific side chains at the N-5 position can significantly improve the drug metabolism and pharmacokinetic (DMPK) profile, leading to potent in vivo anti-tumor efficacy. nih.gov
In the context of kinase inhibition, the design of type II inhibitors that bind to the inactive "DFG-out" conformation of the kinase is an emerging strategy. nih.gov Pyrrolo[3,2-d]pyrimidine derivatives have been successfully designed as type II inhibitors of the kinase insert domain receptor (KDR), demonstrating that this scaffold can induce the necessary conformational changes for this binding mode. nih.gov The nitrile group of this compound could play a crucial role in interacting with the active site of target proteins, and its influence on binding affinity and selectivity will be a key area of investigation.
Future design strategies will increasingly rely on computational methods, such as molecular docking and free energy calculations, to predict the binding modes and affinities of novel analogs. The optimization of physicochemical properties, such as solubility and metabolic stability, will be critical for translating in vitro potency into in vivo efficacy.
Elucidation of Novel Target Pathways and Multi-Targeting Strategies
While the pyrrolopyrimidine scaffold is well-established as a kinase inhibitor, there is significant potential for this compound and its analogs to interact with novel biological targets and pathways. The exploration of these new therapeutic opportunities is a critical future research direction.
Research has already demonstrated that pyrrolo[3,2-d]pyrimidine derivatives can modulate a range of biological targets beyond kinases. As mentioned, they have been investigated as antagonists for the neuropeptide Y5 receptor, which is involved in appetite regulation. acs.org More recently, novel pyrrolo[3,2-d]pyrimidine compounds have been identified as inhibitors of one-carbon metabolism, targeting both mitochondrial (SHMT2) and cytosolic (glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase) enzymes. nih.govnih.govscispace.com These findings suggest that this scaffold can be adapted to target metabolic pathways that are critical for cancer cell proliferation.
The development of multi-targeted agents is another promising strategy. The design of dual HER2/EGFR inhibitors has shown that a single pyrrolo[3,2-d]pyrimidine molecule can effectively block two key signaling pathways in cancer. nih.gov Similarly, pyrrolo[2,3-d]pyrimidine derivatives have been developed as dual inhibitors of Janus kinases (JAKs) and histone deacetylases (HDACs), which could overcome resistance mechanisms to single-agent therapies. acs.org The potential for this compound to be developed as a multi-targeted agent will depend on its ability to be chemically modified to interact with multiple, disease-relevant proteins.
Future research in this area will involve large-scale screening of this compound and its analogs against diverse panels of biological targets. The use of chemoproteomics and other target identification technologies will be instrumental in uncovering novel binding partners and elucidating new mechanisms of action.
Advanced Mechanistic Studies at the Molecular and Cellular Levels
A deep understanding of the molecular and cellular mechanisms of action of this compound is essential for its successful development as a therapeutic agent. Advanced mechanistic studies will be crucial for elucidating how this compound and its analogs exert their biological effects.
At the molecular level, techniques such as X-ray crystallography and cryo-electron microscopy can provide detailed structural information on how these compounds bind to their target proteins. For example, the crystal structure of a pyrrolo[3,2-d]pyrimidine derivative in complex with KDR has revealed the specific interactions that lead to its inhibitory activity. nih.gov Molecular dynamics simulations can complement these experimental studies by providing insights into the dynamic nature of the drug-target interactions and the conformational changes that occur upon binding. nih.gov
At the cellular level, a range of assays can be used to probe the downstream effects of target engagement. For instance, studies on pyrrolo[3,2-d]pyrimidine inhibitors of one-carbon metabolism have used targeted metabolomics with stable isotope tracers to map the metabolic consequences of enzyme inhibition. scispace.com Other cellular studies have investigated the effects of pyrrolopyrimidine derivatives on cell cycle progression, apoptosis, and signal transduction pathways. mdpi.comresearchgate.net For example, mechanistic investigations of a multi-targeted pyrrolo[2,3-d]pyrimidine derivative revealed its ability to induce cell cycle arrest and apoptosis in liver cancer cells, accompanied by changes in the expression of pro- and anti-apoptotic proteins. mdpi.comresearchgate.net
Future mechanistic studies will likely integrate multiple "omics" approaches, such as genomics, transcriptomics, proteomics, and metabolomics, to obtain a comprehensive view of the cellular response to treatment with this compound analogs. These studies will be critical for identifying biomarkers of response and resistance, which can guide the clinical development of these compounds.
Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process for compounds like this compound. nih.gov These computational tools can accelerate the identification of novel drug candidates, optimize their properties, and predict their biological activities.
One key application of AI in this context is in the de novo design of novel molecules. Deep generative models, such as the conditional transformer neural network SyntaLinker, have been successfully used to design new pyrrolo[2,3-d]pyrimidine derivatives as selective kinase inhibitors. nih.gov These models can learn the underlying chemical patterns from large datasets of known active compounds and then generate novel structures with desired properties. nih.gov
AI and ML can also be used to build predictive models for structure-activity relationships (SAR) and pharmacokinetic properties. tandfonline.com For example, 3D-QSAR methods like CoMFA and CoMSIA have been applied to pyrrolo[3,2-d]pyrimidine derivatives to guide the design of new KDR inhibitors. nih.govnih.gov These models can help to prioritize which analogs to synthesize and test, thereby saving time and resources.
Furthermore, AI can play a crucial role in analyzing the large and complex datasets generated by modern biological experiments. nih.gov For example, ML algorithms can be used to identify patterns in "omics" data that are associated with drug response, leading to the discovery of novel biomarkers.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
